4-((4-(2-amino-2-oxoethoxy)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
The compound contains several functional groups including an amide, a sulfonamide, and an ether. These groups could potentially contribute to its reactivity and properties. The presence of the piperidine ring, which is a common motif in many pharmaceuticals, could also be significant .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the piperidine ring could impart some rigidity to the structure, while the ether and amide groups could participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of amides, sulfonamides, and ethers. For example, the amide could be hydrolyzed under acidic or basic conditions, and the ether could potentially be cleaved with strong acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and sulfonamide could increase its solubility in polar solvents .Scientific Research Applications
Antimicrobial and Antitumor Applications
- Antimicrobial Activity : A study on pyridonecarboxylic acids as antibacterial agents explored the synthesis and antibacterial activity of various compounds, highlighting the potential of sulfonamide derivatives in combating bacterial infections (Egawa et al., 1984).
- Antitumor Efficacy : Research on carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated significant cytotoxic activity against cancer cell lines, suggesting the therapeutic potential of sulfonamide-containing compounds in oncology (Deady et al., 2003).
Enzyme Inhibition
- Aldose Reductase Inhibition : Compounds with sulfonamide groups have been investigated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications, showcasing the therapeutic potential of sulfonamides in managing diabetes-related disorders (Alexiou & Demopoulos, 2010).
Chemical Synthesis and Drug Design
- Sulfonamide Antibiotics : A study developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) for detecting a wide range of sulfonamide antibiotic congeners in milk samples, highlighting the role of sulfonamides in ensuring food safety and public health (Adrián et al., 2009).
- Metal Complexes and Carbonic Anhydrase Inhibition : Research into sulfonamide-derived compounds and their metal complexes explored their use as carbonic anhydrase inhibitors, with applications in treating conditions like glaucoma (Scozzafava et al., 2002).
Future Directions
Properties
IUPAC Name |
4-[[[4-(2-amino-2-oxoethoxy)phenyl]sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5S/c1-20(2)17(23)21-9-7-13(8-10-21)11-19-27(24,25)15-5-3-14(4-6-15)26-12-16(18)22/h3-6,13,19H,7-12H2,1-2H3,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUQMJWWPUCUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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